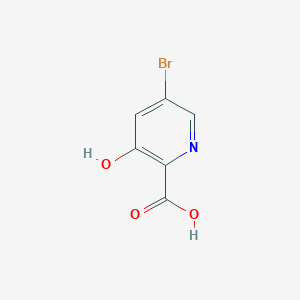
5-Bromo-3-hydroxypicolinic acid
概要
説明
5-Bromo-3-hydroxypicolinic acid, also known as BHPA, is a chemical compound that is a derivative of picolinic acid. It contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyridine .
Molecular Structure Analysis
The molecular formula of this compound is C6H4BrNO3 . The structure includes a six-membered aromatic ring (pyridine), a carboxylic acid group, and a hydroxyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 218 g/mol. It has a predicted boiling point of 446.4±45.0 °C and a predicted density of 1.985±0.06 g/cm3 . The compound is stable at room temperature .科学的研究の応用
Inhibition of Dopamine β-Hydroxylase
Picolinic acid derivatives, such as fusaric acid (5-butylpicolinic acid), have been studied for their potential to inhibit dopamine β-hydroxylase, an enzyme involved in the synthesis of norepinephrine from dopamine. Such compounds could be of interest in neurological research, potentially impacting studies related to neurotransmitter regulation and associated disorders (N. Toshiharu et al., 1970).
Pharmacology in Humans
The pharmacological effects of picolinic acid derivatives, including their impact on human plasma dopamine-β-hydroxylase (DBH) activity and blood pressure, have been the subject of clinical research. Such studies could inform the development of new therapeutic agents for hypertension and other cardiovascular conditions (R. Matta & G. Wooten, 1973).
Corrosion Inhibition
Heterocyclic compounds based on hydroxyquinoline, which share structural similarities with picolinic acid derivatives, have been evaluated as corrosion inhibitors. This suggests potential applications of 5-Bromo-3-hydroxypicolinic acid in materials science, particularly in protecting metals against corrosion in acidic environments (M. Rbaa et al., 2020).
Coordination Chemistry
Studies on the coordination modes of hydroxypicolinic acids with metals have implications for the synthesis of new metal complexes with potential applications in catalysis, material science, and luminescent materials. Research on cadmium(II) complexes of 3-hydroxypicolinic acid reveals insights into ligand-metal interactions, which could extend to the study of this compound-based materials (Z. Popović et al., 2006).
Antioxidant Activity
Bromophenols isolated from marine algae, which are structurally diverse, including compounds with bromo and hydroxy substitutions, have been identified as potent natural antioxidants. This suggests a potential area of research for this compound in exploring its antioxidant properties and potential health benefits (Ke-kai Li et al., 2011).
Safety and Hazards
5-Bromo-3-hydroxypicolinic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
作用機序
Target of Action
It’s worth noting that indole derivatives, which are structurally similar to picolinic acid derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The biosynthesis of 3-Hydroxypicolinic acid involves the conversion of L-lysine through the actions of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase .
生化学分析
Biochemical Properties
5-Bromo-3-hydroxypicolinic acid plays a significant role in biochemical reactions, particularly as a ligand in metal-organic complexes. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been shown to interact with flavin adenine dinucleotide (FAD)-dependent monooxygenases, which are crucial for the hydroxylation of pyridine derivatives . These interactions often involve coordination bonds between the metal center and the nitrogen and oxygen atoms of this compound, leading to changes in the enzyme’s activity and specificity.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in microbial systems, this compound can act as a substrate for specific catabolic pathways, leading to the production of metabolites that can affect cellular functions . Additionally, its role in forming metal-organic complexes can modulate the activity of metalloenzymes, thereby impacting various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with biomolecules, such as enzymes and proteins. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their conformation and activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing the activity of certain enzymes or modulating cellular processes. At high doses, it can exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the degradation of pyridine derivatives. It interacts with enzymes such as FAD-dependent monooxygenases, which catalyze the hydroxylation of the compound, leading to the formation of metabolites like 2,5-dihydroxypyridine . These metabolic pathways can influence the overall metabolic flux and levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . For example, it may be transported into cells via specific pyridine transporters and subsequently distributed to various organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes . Additionally, its localization within the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors.
特性
IUPAC Name |
5-bromo-3-hydroxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-4(9)5(6(10)11)8-2-3/h1-2,9H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYSNNRQXSFAGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673522 | |
| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160994-90-0 | |
| Record name | 5-Bromo-3-hydroxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501333.png)

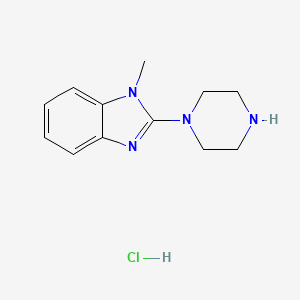
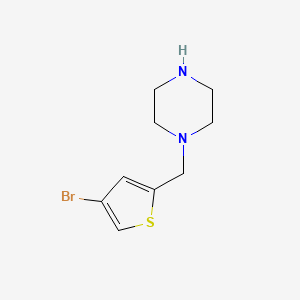
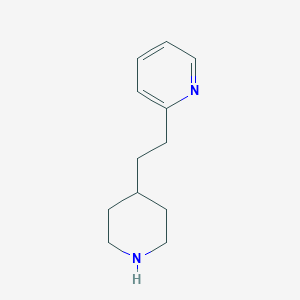
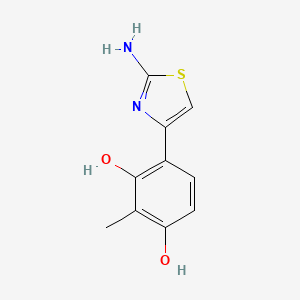

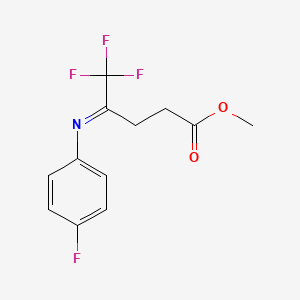

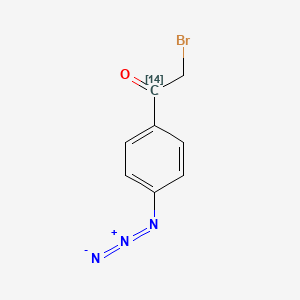
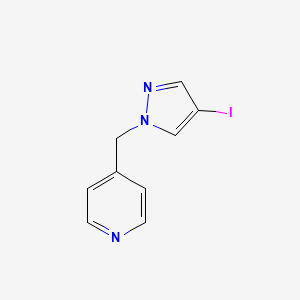
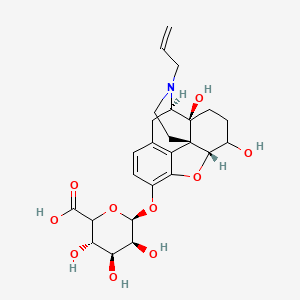
![Ethanone, 1-[2-amino-4-methoxy-5-(2-methoxyethoxy)phenyl]-](/img/structure/B1501362.png)

